(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V)
Overview
Description
(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its quaternary ammonium structure, which is stabilized by the hexafluorophosphate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V) typically involves a multi-step process. The initial step often includes the formation of the intermediate (E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium chloride through a reaction between N,N-dimethylformamide dimethyl acetal and N-methylmethanamine. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product. The reaction conditions usually require a controlled temperature environment and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under precise conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions, often under basic or acidic conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions result in various substituted ammonium compounds.
Scientific Research Applications
(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound’s unique structure makes it useful in studying biological processes involving quaternary ammonium compounds.
Industry: Used in the production of specialty chemicals and materials, including ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of (E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V) involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium structure allows it to interact with negatively charged sites on biomolecules, influencing various biochemical pathways. The hexafluorophosphate anion stabilizes the compound, enhancing its reactivity and stability in different environments.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium hexafluorophosphate: Similar quaternary ammonium structure but lacks the allylidene group.
Trimethylphenylammonium hexafluorophosphate: Contains a phenyl group instead of the dimethylamino group.
N,N-Dimethylbenzylammonium hexafluorophosphate: Features a benzyl group in place of the allylidene group.
Uniqueness
(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V) is unique due to its specific allylidene and dimethylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other quaternary ammonium compounds may not be suitable.
Properties
IUPAC Name |
[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N2.F6P/c1-8(6-9(2)3)7-10(4)5;1-7(2,3,4,5)6/h6-7H,1-5H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEBNAPLQNPTJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN(C)C)C=[N+](C)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\N(C)C)/C=[N+](C)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F6N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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